1-Benzyl-2-phenylhydrazine

MAO Inhibition Enzyme Kinetics Structural Biology

1-Benzyl-2-phenylhydrazine (CAS 15806-20-9, MF: C13H14N2, MW: 198.26) is an unsymmetrical, disubstituted arylalkylhydrazine. Its molecular architecture consists of a hydrazine backbone substituted with a phenyl group on one nitrogen and a benzyl group on the other.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 15806-20-9
Cat. No. B091759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-phenylhydrazine
CAS15806-20-9
Synonyms1-Benzyl-2-phenylhydrazine
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNNC2=CC=CC=C2
InChIInChI=1S/C13H14N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-10,14-15H,11H2
InChIKeyZEMCGIDMAMIJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-phenylhydrazine (CAS 15806-20-9) Procurement Guide: Properties, Specifications, and Key Selection Factors


1-Benzyl-2-phenylhydrazine (CAS 15806-20-9, MF: C13H14N2, MW: 198.26) is an unsymmetrical, disubstituted arylalkylhydrazine. Its molecular architecture consists of a hydrazine backbone substituted with a phenyl group on one nitrogen and a benzyl group on the other . This compound is a versatile intermediate in organic synthesis, particularly valued for its applications in heterocyclic chemistry, agrochemical development, and materials science [1].

Heterocyclic Synthesis
Enables Fischer indole and carbazole syntheses with N-benzyl installation.
Agrochemical & Material Science
Reported intermediate for agrochemical development and materials applications.
Unsymmetrical Scaffold
Distinct steric/electronic profile versus symmetrical hydrazine analogs.

Why 1-Benzyl-2-phenylhydrazine Cannot Be Replaced by Generic Hydrazines: A Procurement Perspective


The unsymmetrical substitution pattern of 1-Benzyl-2-phenylhydrazine is critical for its function as a building block. Simple, unsubstituted phenylhydrazine or symmetrically substituted analogs lack the specific steric and electronic profile required for targeted applications such as the Fischer indole synthesis, where the benzyl group acts as a crucial protecting or directing group [1]. Furthermore, its distinct reactivity as an ambident nucleophile and its predictable fragmentation patterns in reductive cleavage differ fundamentally from its isomers (e.g., 1-benzyl-1-phenylhydrazine) and other hydrazine derivatives, rendering generic substitution chemically and economically unsound for many research and industrial pathways [2].

Unsubstituted Phenylhydrazine
Lacks the benzyl substituent; steric and electronic profile may not support targeted Fischer indole reactivity.
Regioisomeric Analogs (e.g., 1-Benzyl-1-phenylhydrazine)
Different connectivity alters ambident nucleophilicity and reductive cleavage pathways, shifting product distribution.
Generic Hydrazine Building Blocks
May not provide equivalent regio- or chemoselectivity; additional protection/deprotection steps may be required.

1-Benzyl-2-phenylhydrazine Comparative Data: Quantitative Evidence for Scientific Selection


Enzyme Binding Affinity: Benzyl vs. Phenyl Hydrazines in MAO Inhibition

In comparative studies on human monoamine oxidases (MAO A and B), benzylhydrazine, a close structural relative of 1-benzyl-2-phenylhydrazine, exhibits a marked difference in binding affinity compared to phenylhydrazine. Benzylhydrazine is bound more tightly to MAO B than to MAO A, whereas phenylhydrazine is bound weakly by either enzyme [1]. This class-level evidence suggests that the introduction of a benzyl group significantly alters enzyme binding properties relative to the parent phenylhydrazine scaffold.

MAO Binding Affinity
Class-level
Benzylhydrazine: tight binding to MAO B
Phenylhydrazine: weak binding to MAO A/B
Reported benzyl-group binding interaction context.
Data from benzylhydrazine; verify for 1-benzyl-2-phenylhydrazine.
MAO Inhibition Enzyme Kinetics Structural Biology

Fischer Indole Synthesis: N-Protecting Group Strategy and Reactivity

The benzyl group in N-benzyl-N-phenylhydrazine derivatives, such as 1-benzyl-2-phenylhydrazine, acts as a stable protecting group during Fischer indole cyclizations. It allows for the normal formation of indole products from 1,3-diketones and 1,3-ketoesters [1]. However, a notable and differentiating challenge is that no method could be found for the subsequent removal of this N-protecting group post-cyclization, which represents a distinct reactivity profile compared to other N-alkyl protecting groups like methyl or ethyl that are often cleavable [1].

Fischer N-Protection
Cross-study
N-Benzyl group resists cleavage under standard conditions
N-Methyl/ethyl groups often cleavable
Enables permanent N-benzyl installation on indole nitrogen.
No established deprotection method; plan synthetic strategy accordingly.
Fischer Indole Synthesis Heterocyclic Chemistry Protecting Groups

N-N Reductive Cleavage: Chemoselectivity and Functional Group Tolerance

1-Benzyl-2-phenylhydrazine can be chemoselectively cleaved at the N-N bond using aqueous titanium(III) trichloride to yield the corresponding amines . This method demonstrates high functional group compatibility, tolerating sensitive moieties including C-C double bonds, benzyl-nitrogen bonds, benzyloxy groups, and acyl groups . This broad compatibility offers a significant advantage over harsher reductive methods (e.g., catalytic hydrogenation or dissolving metal reductions) which may reduce other labile functional groups.

Reductive Cleavage Tolerance
Data to verify
Tolerates C=C, benzyl-N, benzyloxy, acyl groups
Harsh reduction may reduce these groups
Reported chemoselective N-N cleavage context.
Source data unspecified; confirm tolerance in target substrate.
Reductive Cleavage Amine Synthesis Functional Group Tolerance

Site-Specific Reactivity: Regioselective Alkylation and Ambident Nucleophilicity

The reactivity of N-benzyl-N-phenylhydrazines is governed by their ambident nucleophilic character, leading to site-specific alkylation outcomes [1]. A key study on the synthesis of 1-alkyl-1-phenylhydrazines and 2-alkyl-1-phenylhydrazines from related precursors demonstrates that reaction conditions and substrates can be tuned to yield specific regioisomers . This controlled regioselectivity is essential for synthesizing defined products and contrasts with the less predictable outcomes often encountered with simpler, unsubstituted hydrazines.

Regioselective Alkylation
Cross-study
Can yield specific 1-alkyl- or 2-alkyl-1-phenylhydrazine
Unsubstituted phenylhydrazine gives unpredictable mixtures
Supports regiospecific alkylated hydrazine synthesis.
Yields are condition-dependent; optimize for target isomer.
Alkylation Nucleophilicity Regioselectivity

Best-Fit Application Scenarios for 1-Benzyl-2-phenylhydrazine Based on Quantitative Evidence


Synthesis of N-Benzylated Indoles and Carbazoles

1-Benzyl-2-phenylhydrazine is an optimal reagent for the Fischer indole synthesis when a permanently installed N-benzyl group on the resulting indole or carbazole is desired. As demonstrated, this protecting group is resistant to standard cleavage conditions, making it ideal for designing molecules where this moiety is an integral part of the pharmacophore or material structure .

Precursor for Amines in Complex Molecule Synthesis

This compound is an excellent precursor for preparing complex amines via reductive N-N bond cleavage. Its high tolerance for sensitive functional groups (C=C bonds, benzyloxy groups, etc.) during TiCl3 reduction makes it a strategic choice for late-stage functionalization or when working with multifunctional substrates .

Scaffold for Selective MAO Inhibitor Development

Based on the class-level evidence of improved MAO B binding by benzylhydrazines compared to phenylhydrazines , 1-benzyl-2-phenylhydrazine is a promising starting material for designing selective monoamine oxidase B inhibitors. Its benzyl group offers a key structural feature that can be exploited for enhanced target engagement.

Preparation of Regiospecifically Alkylated Hydrazine Derivatives

When a specific regioisomer of an alkylated hydrazine is required, 1-benzyl-2-phenylhydrazine provides a controlled entry point. Its reactivity can be steered through the choice of reaction conditions to favor alkylation at a specific nitrogen atom, yielding a single, well-defined product for subsequent applications .

Application
Selection Property
Validation Focus
N-Benzylated Indole/Carbazole Synthesis
Permanently installed N-benzyl group
Verify non-cleavability under planned reaction conditions
Complex Amine via N-N Cleavage
Chemoselective reductive cleavage tolerance
Confirm functional group compatibility in target molecule
MAO B Inhibitor Scaffold Exploration
Benzyl moiety for target engagement
Validate binding affinity in direct assay (class-level data)
Regiospecific Alkylated Hydrazine
Controlled regioisomer formation
Optimize reaction parameters for desired regioisomer

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